2-Amino-3,6-dimethylbenzenethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,6-dimethylbenzenethiol hydrochloride is a chemical compound with the molecular formula C8H11NS·HCl. It is a derivative of benzenethiol, characterized by the presence of amino and methyl groups at specific positions on the benzene ring. This compound is primarily used in scientific research and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-dimethylbenzenethiol hydrochloride typically involves the introduction of amino and methyl groups onto a benzenethiol backbone. One common method includes the nitration of 3,6-dimethylbenzenethiol followed by reduction to introduce the amino group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-dimethylbenzenethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Amino-3,6-dimethylbenzenethiol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dimethylbenzenethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzenethiol: Similar in structure but lacks the amino group.
3,5-Dimethylbenzenethiol: Another structural isomer with different methyl group positions.
2-Aminobenzenethiol: Contains the amino group but lacks the methyl groups.
Uniqueness
2-Amino-3,6-dimethylbenzenethiol hydrochloride is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .
Properties
Molecular Formula |
C8H12ClNS |
---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
2-amino-3,6-dimethylbenzenethiol;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c1-5-3-4-6(2)8(10)7(5)9;/h3-4,10H,9H2,1-2H3;1H |
InChI Key |
KXSPJEAEHAUZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.